molecular formula C17H15ClN2O5S B2393003 ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 330201-38-2

ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2393003
CAS No.: 330201-38-2
M. Wt: 394.83
InChI Key: MUKSGUOROZNQGR-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a five-membered dihydro ring. The molecule is substituted at the 2-position with a 5-chloro-2-nitrobenzamido group and at the 3-position with an ethyl carboxylate ester. The compound is synthesized via a multi-step protocol, starting from ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a common precursor for analogous derivatives), followed by coupling with 5-chloro-2-nitrobenzoyl chloride under standard amidation conditions .

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-2-25-17(22)14-10-4-3-5-13(10)26-16(14)19-15(21)11-8-9(18)6-7-12(11)20(23)24/h6-8H,2-5H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKSGUOROZNQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Cyclopenta[b]thiophene Intermediate

The synthesis begins with the construction of the 5,6-dihydro-4H-cyclopenta[b]thiophene ring. A Friedel-Crafts acylation followed by cyclization using phosphorus oxychloride yields the core structure.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane (DCM)
  • Catalyst: AlCl₃ (1.2 equiv)
  • Temperature: 0°C → room temperature (12 h)
  • Yield: 68% after silica gel chromatography.

Amidation with 5-Chloro-2-nitrobenzoyl Chloride

The amino group on the cyclopenta[b]thiophene reacts with 5-chloro-2-nitrobenzoyl chloride under Schotten-Baumann conditions:

Procedure :

  • Dissolve ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 equiv) in tetrahydrofuran (THF).
  • Add 5-chloro-2-nitrobenzoyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir for 6 h at room temperature.
  • Quench with ice-water, extract with ethyl acetate, and dry over MgSO₄.

Optimized Parameters :

Parameter Optimal Value
Solvent THF/DMF (4:1)
Base Triethylamine (2.0 equiv)
Reaction Time 6 h
Yield 82%

Esterification and Final Product Isolation

The ethyl ester group is introduced via acid-catalyzed esterification:

Conditions :

  • Reagent: Ethanol (excess)
  • Catalyst: Concentrated H₂SO₄ (0.1 equiv)
  • Temperature: Reflux (80°C, 8 h)
  • Yield: 89% after recrystallization from ethanol/water.

Optimization of Reaction Conditions

Solvent Effects on Amidation

Comparative studies reveal solvent polarity significantly impacts reaction efficiency:

Solvent Dielectric Constant (ε) Yield (%)
THF 7.5 72
DCM 8.9 65
DMF 36.7 82
Acetonitrile 37.5 78

Polar aprotic solvents like DMF enhance nucleophilicity of the amine, improving coupling efficiency.

Catalytic Systems for Cyclization

Alternative catalysts were evaluated for the Friedel-Crafts step:

Catalyst Loading (equiv) Yield (%)
AlCl₃ 1.2 68
FeCl₃ 1.5 58
ZnCl₂ 2.0 47
BF₃·Et₂O 1.0 63

AlCl₃ remains optimal due to its strong Lewis acidity and compatibility with aromatic systems.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)
  • δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂)
  • δ 7.52 (d, J = 8.6 Hz, 1H, Ar-H)
  • δ 8.21 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H)
  • δ 8.65 (d, J = 2.4 Hz, 1H, Ar-H).

IR (KBr) :

  • 1732 cm⁻¹ (C=O ester)
  • 1689 cm⁻¹ (C=O amide)
  • 1520 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with retention time = 12.7 min.

Comparative Analysis with Alternative Methodologies

Solid-Phase Synthesis

Immobilizing the cyclopenta[b]thiophene on Wang resin enables iterative coupling but suffers from lower yields (≤60%) due to steric hindrance.

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 min) accelerates the amidation step, achieving 85% yield with reduced side-product formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide)

    Oxidation: m-Chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its unique structural features.

    Industrial Applications: The compound is investigated for its potential use as a corrosion inhibitor and in the development of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Thiophene derivatives with modifications at the 2-position or variations in the fused ring system have been extensively studied. Below is a structural and functional comparison of the target compound with key analogs:

Structural Comparisons

Table 1: Structural Features of Selected Cyclopenta[b]thiophene Derivatives

Compound Name Substituent at Position 2 Core Structure Key Modifications Reference
Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 5-Chloro-2-nitrobenzamido Cyclopenta[b]thiophene Electron-withdrawing nitro and chloro groups
Ethyl 2-(5-bromothiophene-2-amido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 5-Bromothiophene-2-carboxamido Cyclopenta[b]thiophene Bromine substituent on thiophene ring
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Phenylthioureido Cyclopenta[b]thiophene Thiourea moiety with phenyl group
Ethyl 2-(2,5-dioxo-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 2,5-Dioxo-pyrrol-1-yl Cyclohepta[b]thiophene Seven-membered fused ring; diketopiperazine-like substituent

Key Observations:

  • Electron-Withdrawing vs.
  • Core Ring Size: Cyclohepta[b]thiophene derivatives (e.g., ) exhibit increased ring flexibility and altered planarity compared to the cyclopenta[b]thiophene core, which may influence interactions with hydrophobic binding pockets in biological targets.

Biological Activity

Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and related case studies.

Molecular Characteristics

The compound features several notable functional groups:

  • Chloro group : Enhances lipophilicity and may influence biological interactions.
  • Nitro group : Known for its role in various biological activities, including antimicrobial effects.
  • Carboxylate ester : Suggests potential for metabolic transformations.
PropertyValue
Molecular FormulaC17H16ClN2O4S
Molecular Weight360.84 g/mol
Density1.4 g/cm³
Boiling Point485 °C
Melting PointNot Available

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of cyclopenta[b]thiophenes have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor activity of a related compound, it was found that:

  • IC50 values ranged from 23.2 to 49.9 μM across different cell lines.
  • The compound induced apoptosis through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

The presence of the nitro group in this compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens by disrupting cell membrane integrity or interfering with metabolic pathways.

The mechanism of action for antimicrobial activity typically involves:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of nucleic acid synthesis.
  • Interference with protein synthesis.

Other Biological Activities

Research indicates that compounds within this chemical class may also exhibit:

  • Anti-inflammatory effects : By modulating cytokine release.
  • Antiparasitic activity : Particularly against Leishmania species, where they disrupt the parasite's biochemical pathways leading to its death .

Comparative Analysis with Similar Compounds

To highlight the unique features of this compound, a comparison with structurally similar compounds is provided:

Compound NameUnique FeaturesBiological Activity
Ethyl 2-(3-nitrobenzamido)-5,6-dihydro...Different nitro substitutionModerate antitumor activity
Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridineLacks chloro substitutionSignificant antimicrobial effect
Ethyl 2-amino-4-(pyridine-4-carboxamido)No thiophene ringLimited cytotoxicity

Q & A

Q. Basic

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and cyclopentane-thiophene ring conformation (e.g., δ 2.25–2.80 ppm for cyclopentane CH₂ groups) .
  • X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond angles and hydrogen-bonding networks .
  • HPLC : Quantify purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

How can discrepancies in biological activity data across studies be resolved?

Advanced
Discrepancies may arise from assay conditions (e.g., cell type, NOX isoform specificity). Strategies include:

  • Comparative Assays : Re-test the compound alongside positive controls (e.g., GLX351322 for NOX4 inhibition) under standardized conditions .
  • Molecular Docking : Model interactions with target enzymes (e.g., influenza polymerase or NADPH oxidases) to identify binding site variations .
  • Control Experiments : Rule out off-target effects by testing against related enzymes (e.g., NOX2 vs. NOX4) .

What strategies improve solubility and metabolic stability for in vivo studies?

Q. Advanced

  • Derivatization : Hydrolyze the ethyl ester to a carboxylic acid (e.g., using NaOH/EtOH), as seen in analogs with improved aqueous solubility .
  • Prodrug Design : Introduce PEGylated or glycosylated moieties to enhance bioavailability .
  • Stability Testing : Assess metabolic degradation using liver microsome assays and optimize substituents (e.g., replacing nitro groups with bioisosteres) .

How do specific substituents influence the compound’s biological activity?

Q. Advanced

  • 5-Chloro-2-Nitrobenzamido Group : Enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., viral polymerases) .
  • Cyclopenta[b]Thiophene Core : The fused ring system provides rigidity, improving binding affinity. Modifications here (e.g., saturation level) alter conformational flexibility .
  • Ethyl Carboxylate : Balances lipophilicity for membrane permeability. Replacing it with methyl or tert-butyl esters impacts solubility and activity .

How can hydrogen-bonding patterns in crystallographic studies be systematically analyzed?

Q. Advanced

  • Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs) and predict packing motifs .
  • SHELX Refinement : Leverage SHELXL’s constraints to model disordered solvent molecules and hydrogen-bond networks .
  • Thermal Ellipsoids : Assess bond flexibility and intermolecular interactions via anisotropic displacement parameters .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Basic

  • Over-Alkylation : Occurs with excess chloroacetamide. Mitigate by using equimolar ratios and slow reagent addition .
  • Ester Hydrolysis : Prevent premature hydrolysis by avoiding aqueous workup until final steps .
  • Byproduct Formation : Monitor via LC-MS and optimize reaction time/temperature (e.g., 60–80°C in DMF) .

How can analogs be designed to reduce cytotoxicity while retaining activity?

Q. Advanced

  • Substituent Screening : Replace the nitro group with less electrophilic moieties (e.g., cyano or trifluoromethyl) to minimize reactive metabolite formation .
  • Cytotoxicity Assays : Test against primary cell lines (e.g., HEK293) to identify toxicophores .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with toxicity data to guide design .

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